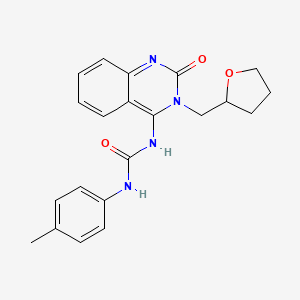

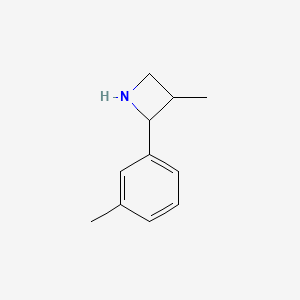

Azetidine, 3-methyl-2-(3-methylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . The specific compound you’re asking about, “Azetidine, 3-methyl-2-(3-methylphenyl)-”, has the molecular formula C10H13N .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . A relay catalysis strategy enables a [3 + 1]-annulation reaction between cyclopropane 1,1-diester and aromatic amines via lewis acid-catalyzed nucleophilic ring opening of cyclopropane 1,1-diester with aromatic amine and (hypo)iodite-catalyzed C-N bond formation .

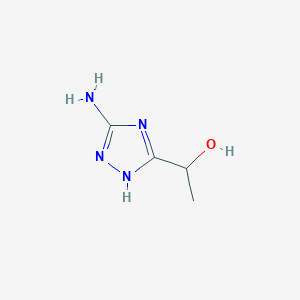

Molecular Structure Analysis

The molecular structure of “Azetidine, 3-methyl-2-(3-methylphenyl)-” can be represented by the IUPAC Standard InChI: InChI=1S/C10H13N/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Physical and Chemical Properties Analysis

Azetidine is a colorless liquid with a density of 0.847 g/cm^3 at 25 °C . It is miscible in water and has a boiling point of 61 to 62 °C .

Scientific Research Applications

Antiviral Activity : Azetidines have been explored for their antiviral properties. A study by Zoidis et al. (2003) demonstrated that azetidine analogues showed significant activity against influenza A virus, indicating their potential as antiviral agents (Zoidis et al., 2003).

Synthesis and Spectroscopic Properties : Research by Lie Ken Jie and Syed-rahmatullah (1992) focused on synthesizing and analyzing the spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters, highlighting the chemical versatility of azetidine derivatives (Lie Ken Jie & Syed-rahmatullah, 1992).

Pharmacology of Site-Specific Treatment Agents : Kim et al. (2007) explored azetidine derivatives as restricted rotational analogues of methylphenidate for potential treatment of cocaine abuse, demonstrating the pharmacological applications of azetidine derivatives (Kim et al., 2007).

Antibacterial Agents : A study by Frigola et al. (1994) synthesized azetidinylquinolones, which were found to be effective against both Gram-positive and Gram-negative bacteria, revealing the antibacterial potential of azetidine compounds (Frigola et al., 1994).

Synthesis of Polyhydroxylated Iminosugars : Lawande et al. (2015) reported the synthesis of azetidine iminosugars from D-glucose, which exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger, suggesting their potential in enzyme inhibition (Lawande et al., 2015).

Effect on Ion Uptake and Release in Plants : Pitman et al. (1977) investigated the effect of azetidine 2-carboxylic acid on ion uptake and release in barley roots, providing insights into the role of azetidine in plant physiology (Pitman et al., 1977).

Synthesis of Azetidin-3-ones : Ye et al. (2011) developed a method for the synthesis of azetidin-3-ones, highlighting the chemical synthesis and application potential of azetidine derivatives in the creation of new compounds (Ye et al., 2011).

Antimicrobial Activity : Patel et al. (2017) synthesized azetidine derivatives from chalcone and evaluated their antimicrobial activity, demonstrating the potential of azetidine compounds in developing new antimicrobial agents (Patel et al., 2017).

Synthesis of Enantiomerically Pure Azetidines : Jensen et al. (2015) reported a nickel-catalyzed cross-coupling method for synthesizing enantiomerically pure azetidines, showing the advancements in the synthesis techniques for azetidine derivatives (Jensen et al., 2015).

Mechanism of Action

are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-methyl-2-(3-methylphenyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-4-3-5-10(6-8)11-9(2)7-12-11/h3-6,9,11-12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONRUXKGIJCBIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864472-00-3 |

Source

|

| Record name | 3-methyl-2-(3-methylphenyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2626863.png)

![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2626880.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2626882.png)

![3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2626884.png)